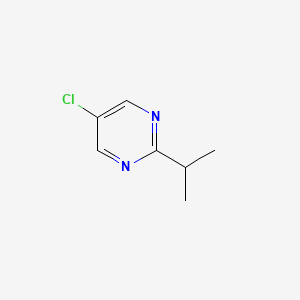

5-CHLORO-2-ISOPROPYLPYRIMIDINE

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVOWMBARIWBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607238 | |

| Record name | 5-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89622-81-1 | |

| Record name | 5-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 5 Chloro 2 Isopropylpyrimidine

5-Chloro-2-isopropylpyrimidine is a substituted pyrimidine (B1678525) with the molecular formula C7H9ClN2. fluorochem.co.uk The structure consists of a pyrimidine ring chlorinated at the 5-position and substituted with an isopropyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.61 g/mol |

| Appearance | Liquid |

| Purity | 95.0% |

| CAS Number | 596114-50-0 |

Data sourced from Fluorochem fluorochem.co.uk

Synthesis and Reactivity

The synthesis of halogenated and alkyl-substituted pyrimidines like 5-chloro-2-isopropylpyrimidine often involves multi-step reaction sequences. A common approach to creating substituted pyrimidines is through the reaction of 1,3-dicarbonyl compounds with amidines. For halogenated derivatives, starting materials like dichloropyrimidines are frequently employed, allowing for selective substitution reactions. researchgate.net

The reactivity of this compound is largely dictated by the presence of the chloro and isopropyl groups on the pyrimidine (B1678525) ring. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, although it is generally less reactive than halogens at the 2, 4, or 6 positions due to the electronic nature of the pyrimidine ring. The isopropyl group at the 2-position influences the steric accessibility of adjacent positions and can also participate in certain reactions.

Research Applications and Areas of Investigation

Halogenated pyrimidines are crucial intermediates in organic synthesis. They serve as precursors for the creation of more complex molecules through various cross-coupling reactions, such as Suzuki and Stille couplings, which form new carbon-carbon bonds. researchgate.net

In the context of medicinal chemistry, the pyrimidine (B1678525) scaffold is a well-established pharmacophore. The introduction of a chlorine atom and an isopropyl group can modulate the biological activity of the parent pyrimidine ring. While specific research on the direct applications of 5-chloro-2-isopropylpyrimidine is not extensively detailed in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic purposes. For instance, substituted pyrimidines are explored for their potential as kinase inhibitors, which are relevant in cancer therapy.

Spectroscopic and Analytical Data

The structural characterization of 5-chloro-2-isopropylpyrimidine relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the presence and connectivity of the isopropyl group and the protons on the pyrimidine (B1678525) ring. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. The mass spectrum of 2-isopropylpyrimidines and their derivatives can show unusual fragmentation patterns. publish.csiro.au

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule by detecting the vibrations of specific bonds.

Conclusion

De Novo Synthesis Approaches for Pyrimidine Scaffolds Bearing Halogen and Isopropyl Moieties

The construction of the pyrimidine ring system from acyclic precursors, known as de novo synthesis, offers a direct route to substituted pyrimidines. These methods often involve the condensation of a three-carbon component with an amidine-containing compound.

Cyclocondensation Reactions Utilizing Key Precursors

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. While direct synthesis of this compound via a single cyclocondensation step is not widely documented, related structures can be assembled using this logic. For instance, the reaction of a β-keto ester or a diketone with isobutyramidine hydrochloride could theoretically yield a 2-isopropylpyrimidine (B1610616) core. The introduction of the chloro-substituent at the 5-position often requires a precursor that already contains the halogen or a subsequent halogenation step on the formed pyrimidine ring.

A general approach for synthesizing 5-halopyrimidines involves the condensation of 2-halo-3-methoxyacrolein with formamide. google.com Another method describes the reaction of alkyl and aryl α-halomethyl ketones with nitriles in the presence of trifluoromethanesulfonic anhydride (B1165640) to afford substituted 5-halopyrimidines in good yields. thieme-connect.com For example, the reaction of a suitable α-halo ketone with isobutyronitrile (B166230) could potentially lead to a 2-isopropyl-5-halopyrimidine scaffold.

Key precursors for these reactions are often synthesized through multi-step sequences. For instance, 2-bromo-3-methoxyacrolein is a key intermediate for the synthesis of 5-bromopyrimidine. google.com The synthesis of 5-halopyrimidine-4-carboxylic acid esters has been achieved via a Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, showcasing a method to functionalize a pre-existing halopyrimidine ring. thieme-connect.comresearchgate.net

Table 1: Examples of Cyclocondensation Precursors for Pyrimidine Synthesis

| 1,3-Dielectrophilic Component | Amidine Source | Resulting Pyrimidine Core | Reference |

| 2-Halo-3-methoxyacrolein | Formamide | 5-Halopyrimidine | google.com |

| α-Halomethyl ketones | Nitriles | Substituted 5-Halopyrimidines | thieme-connect.com |

| β-Ketoacid | Urea | Uracil (B121893) (precursor to pyrimidine) | scialert.net |

Multi-Component Reactions for Pyrimidine Ring Assembly

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. scialert.net While a direct Biginelli-type synthesis for this compound is not explicitly described, the principles can be applied to generate related structures.

One-pot syntheses of dihydropyrimido[4,5-d]pyrimidines have been achieved through a three-component condensation of 6-[(dimethylamino)methylene amino] uracil, an aldehyde, and ammonium (B1175870) acetate (B1210297). scialert.net Another example involves a three-component reaction under thermal aqueous conditions, combining aldehydes, malononitrile, and thiourea (B124793) derivatives to yield 4-amino-5-pyrimidinecarbonitriles. Furthermore, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org These MCRs highlight the versatility of this approach in assembling diverse pyrimidine cores, which could be adapted for the synthesis of scaffolds bearing isopropyl and halo-functionalities.

Table 2: Multi-Component Reactions for Pyrimidine Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | Acid catalyst | Dihydropyrimidines | scialert.net |

| 6-[(dimethylamino)methylene amino] uracil, Aldehyde, NH₄OAc | Heat | Dihydropyrimido[4,5-d]pyrimidines | scialert.net |

| Enamines, Triethyl orthoformate, NH₄OAc | ZnCl₂ | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

| Aryl aldehydes, Barbituric acid, Urea/Thiourea | Ceric ammonium nitrate | Tetrahydropyrimido[4,5-d]pyrimidine-diones | nih.gov |

Functionalization and Derivatization of Existing Pyrimidine Rings

Modifying a pre-existing pyrimidine ring is a common and often more practical strategy for accessing specifically substituted pyrimidines like this compound.

Halogenation and Alkylation Methods for Pyrimidine Core Modification

Direct halogenation of the pyrimidine ring typically occurs at the 5-position, which is the most electron-rich site for electrophilic attack. scialert.net For chlorination to occur, the pyrimidine ring often needs to be activated by an electron-donating group. scialert.net Suitable chlorinating agents include chlorine in the presence of a base, sulfuryl chloride, or thionyl chloride. scialert.net For instance, the synthesis of 5-chloropyrimidinedione involves the reaction of uracil with hydrogen peroxide and concentrated hydrochloric acid under microwave irradiation. pastic.gov.pk

Alkylation of pyrimidine rings can be more challenging. The introduction of an isopropyl group at the 2-position would likely be accomplished during the de novo synthesis using isobutyramidine. However, if starting with a pre-formed pyrimidine, specific C-H activation or cross-coupling methods would be necessary, which are less common for simple alkyl groups like isopropyl on a pyrimidine core.

Nucleophilic Substitution Reactions on Chlorinated Pyrimidines

The chlorine atom at the 5-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups. The reactivity of the chloro substituent can be influenced by the electronic nature of other groups on the pyrimidine ring.

For example, 4-chloro intermediates of pyrimidines can react with sodium azide (B81097) in dimethyl sulfoxide (B87167) (DMSO) to be later converted to an amino group. Similarly, nucleophilic substitution reactions on 2,4,5-trichloropyrimidine (B44654) have been used to sequentially introduce different amines at the C4 and C2 positions. nih.gov In the synthesis of thiopyrimidine-benzenesulfonamide hybrids, a chloro intermediate was reacted with sulfonamide derivatives to form the final products. doi.org These examples demonstrate the utility of chlorinated pyrimidines as versatile intermediates for generating diverse libraries of compounds.

Cross-Coupling Methodologies for Diversification (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the diversification of halogenated pyrimidines. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

The Suzuki-Miyaura coupling of 5-bromopyrimidines with various arylboronate esters has been successfully employed in the synthesis of complex drug candidates. nih.gov The reaction typically utilizes a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate in a suitable solvent like dioxane. nih.gov This methodology could be directly applied to this compound to introduce a wide range of substituents at the 5-position, significantly increasing the molecular diversity of the resulting compounds. The synthesis of potent CK2 inhibitors has been achieved using a domino Suzuki coupling of methyl 5-bromopyrimidine-4-carboxylate. thieme-connect.com

Table 3: Cross-Coupling Reactions on Halogenated Pyrimidines

| Halopyrimidine | Coupling Partner | Catalyst System | Product | Reference |

| 5-Bromopyrimidines | Arylboronate esters | Pd(dppf)Cl₂ / KOAc | 5-Arylpyrimidines | nih.gov |

| Methyl 5-bromopyrimidine-4-carboxylate | 2-Amino-4-(methoxycarbonyl) phenylboronic acid | Not specified | Tricyclic pyrimido[4,5-c]quinoline (B14755456) core | thieme-connect.com |

| Halogenated pyrimidines | Organoboranes | Not specified | Arylated pyrimidines | google.com |

Regiochemical and Stereochemical Control in Pyrimidine Synthesis

The precise control of regiochemistry and stereochemistry is a critical aspect of synthesizing complex and functionally diverse pyrimidine derivatives. The substitution pattern on the pyrimidine ring dictates the molecule's biological activity and physical properties. Therefore, the development of synthetic methods that allow for the selective installation of substituents at specific positions is of paramount importance.

Regioselectivity in pyrimidine synthesis is often governed by the electronic properties of the pyrimidine ring and the nature of the reactants. The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions. nih.govbhu.ac.in The inherent reactivity order for nucleophilic aromatic substitution (SNAr) on di- or tri-functionalized pyrimidines is generally C4(6) > C2 >> C5. acs.org

For instance, in the case of 2,4-functionalized pyrimidines, the first nucleophilic addition typically occurs at the more reactive C4 position. google.com However, this selectivity can be influenced and even reversed by various factors, including the presence of specific substituents, the choice of catalyst, and the reaction conditions. A notable example is the selective amination at the C2 position of a CF3-substituted pyrimidine ring, which can be achieved in the presence of a Lewis acid. google.com It has also been demonstrated that the choice of solvent and base can direct the nucleophilic addition of an amine to the C2 position of a 2,4-dichloropyrimidine (B19661) without the need for a metal catalyst. google.com

The regioselectivity of cyclocondensation reactions, a common method for pyrimidine ring synthesis, is also a key area of study. The reaction of β-dicarbonyl compounds with N-C-N synthons like amidines, ureas, or guanidines can lead to different regioisomers depending on the substituents on both reactants. wikipedia.org For example, the synthesis of 1-substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones can be controlled to produce either the 1,4- or 1,6-regioisomer by choosing between nonsymmetric ureas or nonsymmetric 1-substituted 2-methylisothiourea sulfates, respectively. acs.org

The table below summarizes some research findings on the regioselective synthesis of pyrimidine derivatives.

| Starting Materials | Reagents/Conditions | Product(s) | Regioselectivity | Reference(s) |

| 2,4,6-Trichloropyrimidine, 4-Fluorophenylboronic acid | Pd catalyst | 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | Selective Suzuki coupling at C6 | acs.org |

| 6-Aryl-2,4-dichloropyrimidine, Aliphatic secondary amines | LiHMDS, Pd catalyst (e.g., dppb) | 4-Amino-6-aryl-2-chloropyrimidine | >99:1 selectivity for C4 substitution | acs.org |

| 4-Substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, Nonsymmetric ureas | Cyclocondensation | 1-Substituted 4-(trifluoromethyl)pyrimidin-2(1H)-ones (1,4-isomer) | Controlled formation of the 1,4-isomer | acs.org |

| 4-Substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, Nonsymmetric 1-substituted 2-methylisothiourea sulfates | Cyclocondensation | 1-Substituted 6-(trifluoromethyl)pyrimidin-2(1H)-ones (1,6-isomer) | Controlled formation of the 1,6-isomer | acs.org |

| β-Enaminones (R = aryl), 5-Aminotetrazole | - | 5-Aryl-substituted tetrazolo[1,5-a]pyrimidines | Predominantly 5-substituted product | beilstein-journals.org |

| β-Enaminones (R = CF3 or CCl3), 5-Aminotetrazole | - | 7-Trihalomethyl-substituted tetrazolo[1,5-a]pyrimidines | Highly regioselective for the 7-substituted product | beilstein-journals.org |

Stereochemical control is equally crucial, particularly when chiral centers are introduced into the pyrimidine system. This is often achieved through the use of chiral starting materials, chiral catalysts, or by stereoselective reactions on a pre-existing pyrimidine core.

Diels-Alder reactions have been employed for the stereoselective synthesis of fused pyrimidine systems. For example, intramolecular hetero-Diels-Alder reactions of 1-oxa-1,3-butadienes have been used to stereoselectively synthesize complex annulated pyrido[2,3-d]pyrimidines. beilstein-journals.org The stereochemistry of the products from the Diels-Alder reactions of pyrimidine ortho-quinodimethanes is dependent on the dienophile used; diethyl fumarate (B1241708) gave only the trans-adduct, whereas diethyl maleate (B1232345) produced a mixture of cis- and trans-adducts. scite.airesearchgate.net

The synthesis of pyrimidine-containing nucleosides is a classic example where stereochemical control is paramount, with the desired product being the β-anomer. nih.gov Stereoselective synthesis of tetrahydropyrimidin-2(1H)-one derivatives can be achieved through intramolecular or intermolecular cyclization of unsaturated acyclic amides/ureas or from cyclic precursors. bohrium.com Furthermore, highly specific stereochemical requirements have been observed for the biological activity of certain pyrimidine derivatives, where only one diastereoisomer exhibits high potency and selectivity. nih.gov

The following table presents examples of stereoselective synthesis in pyrimidinyl systems.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Stereochemical Outcome | Reference(s) |

| Intramolecular Hetero-Diels-Alder | 6-N-allyl-1,3-dimethyl-5-formyl uracils | Thermal conditions | Annulated pyrido[2,3-d]pyrimidines | Stereoselective formation of tetracyclic systems | beilstein-journals.org |

| Diels-Alder Cycloaddition | 2,4-Diphenylcyclobutapyrimidine, Diethyl fumarate | Thermal generation of o-QDM | trans-5,6,7,8-Tetrahydroquinazoline derivative | Exclusive formation of the trans-adduct | scite.airesearchgate.net |

| Diels-Alder Cycloaddition | 2,4-Diphenylcyclobutapyrimidine, Diethyl maleate | Thermal generation of o-QDM | cis- and trans-5,6,7,8-Tetrahydroquinazoline derivatives | Formation of a mixture of cis- and trans-adducts | scite.airesearchgate.net |

| Nucleoside Synthesis | Cyclic carbohydrate phosphates, Purine/pyrimidine bases | Direct coupling | β-anomer of nucleotides | Stereoselective formation of the β-anomer | nih.gov |

| Asymmetric Synthesis | - | Use of chiral precursors and reagents | (4aS,5R)-2-benzyl-5-[N-[(tert-butoxycarbonyl)-L-tryptophyl]-amino]-1,3-dioxoperhydropyrido[1,2-c]pyrimidine | High diastereoselectivity, essential for biological activity | nih.gov |

While specific studies focusing exclusively on the regiochemical and stereochemical control in the synthesis of this compound are not extensively documented in the provided search results, the principles derived from related pyrimidinyl systems are directly applicable. The presence of the chloro group at the 5-position and the isopropyl group at the 2-position of the pyrimidine ring will influence the reactivity and selectivity of further synthetic transformations. The chloro substituent at C5 is generally less reactive towards nucleophilic substitution than halogens at C2, C4, or C6. nih.gov The isopropyl group at C2 will sterically and electronically influence reactions at adjacent positions.

Investigation of Reaction Pathways and Transition States

The reactivity of the pyrimidine ring is significantly influenced by the presence of substituents. wikipedia.orgbhu.ac.in In analogues of this compound, the chloro and isopropyl groups dictate the preferred reaction pathways. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the carbon atoms in positions 2, 4, and 6. wikipedia.orgbhu.ac.in

Common reaction pathways for substituted pyrimidines include:

Nucleophilic Aromatic Substitution (SNAr): This is a prevalent mechanism for chloropyrimidines. The chlorine atom at the 5-position can be displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen atoms. The stability of this intermediate and the subsequent transition state for the departure of the leaving group are key factors in the reaction kinetics.

Radical Nucleophilic Substitution (SRN1): For some substituted pyrimidines, particularly those that can readily accept an electron to form a stable radical anion, the SRN1 mechanism can be operative. researchgate.net This pathway involves a chain reaction initiated by electron transfer to the pyrimidine substrate, followed by fragmentation of the resulting radical anion to yield a pyrimidyl radical and a chloride ion. researchgate.net This radical can then react with a nucleophile to form a new radical anion, which propagates the chain. researchgate.net

Cycloaddition Reactions: Pyrimidine derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the substituents and reaction partners. mdpi.comresearchgate.net These reactions provide powerful methods for constructing more complex heterocyclic systems.

Electrocyclization Reactions: Certain pyrimidine analogues containing conjugated systems can undergo photochemical or thermal 6π-electrocyclization reactions, leading to the formation of fused polycyclic structures. beilstein-journals.org The stereochemistry of these reactions is often governed by the Woodward-Hoffmann rules.

The investigation of these pathways involves a combination of experimental techniques, including kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates. Transition states, being high-energy and short-lived species, are typically studied through computational methods.

Stereoelectronic Effects of Chloro and Isopropyl Substituents on Reactivity

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons in orbitals on the stereochemistry and reactivity of a molecule. In this compound analogues, both the chloro and isopropyl groups exert significant stereoelectronic effects.

The chloro group at the 5-position primarily exerts a strong electron-withdrawing inductive effect (-I). This effect has several consequences:

It increases the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack.

It influences the regioselectivity of reactions. For instance, in di- or trichloropyrimidines, the relative reactivity of the different chlorine atoms towards nucleophilic displacement is governed by the combined electronic effects of the other substituents and the ring nitrogen atoms. google.com

The lone pairs of the chlorine atom can participate in resonance (+M effect), but this is generally weaker than its inductive effect in aromatic systems.

The isopropyl group at the 2-position has the following stereoelectronic influences:

More significantly, it exerts a considerable steric hindrance. This bulkiness can direct incoming reagents to other, less hindered positions on the ring. For example, in nucleophilic substitution reactions on related pyrimidines, a bulky substituent can favor attack at a more accessible position. google.com The steric effect of a 5-methyl substituent has been noted to influence the selectivity of amine addition to dichloropyrimidines, and a similar, more pronounced effect would be expected from an isopropyl group. google.com

The interplay of these electronic and steric effects is crucial in determining the outcome of a reaction. For example, in a nucleophilic substitution reaction, the electron-withdrawing nature of the chloro group activates the ring for attack, while the steric bulk of the isopropyl group may influence the trajectory of the incoming nucleophile, potentially affecting the regioselectivity and stereoselectivity of the reaction.

Table 1: Summary of Stereoelectronic Effects

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Chloro | 5 | Strong electron-withdrawing (-I) | Minimal | Activates the ring towards nucleophilic attack. |

| Isopropyl | 2 | Weak electron-donating (+I) | Significant | Can sterically hinder attack at the 2-position and influence regioselectivity. |

Computational Studies in Reaction Mechanism Discovery (e.g., DFT-based analyses)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. escholarship.orgmdpi.com For reactions involving this compound analogues, DFT calculations can provide detailed insights that are often difficult to obtain experimentally. nih.govijcce.ac.irresearchgate.net

Key applications of DFT in this context include:

Mapping Potential Energy Surfaces: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. sumitomo-chem.co.jp This allows for the construction of a potential energy surface, which provides a comprehensive picture of the reaction pathway.

Locating and Characterizing Transition States: A crucial aspect of mechanistic studies is the identification of the transition state structure. DFT calculations can optimize the geometry of transition states and confirm their nature through frequency analysis (a single imaginary frequency). sumitomo-chem.co.jp The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jp

Analyzing Molecular Orbitals and Charge Distribution: DFT can be used to visualize and analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants. The energies and shapes of these orbitals are critical for understanding reactivity. wjarr.com For instance, a low LUMO energy indicates a greater susceptibility to nucleophilic attack. wjarr.com Analysis of the charge distribution on the atoms of the pyrimidine ring can pinpoint the most electrophilic sites.

Predicting Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, for proposed intermediates. nih.gov These theoretical data can then be compared with experimental spectra to help identify transient species.

Computational studies have been successfully applied to a wide range of pyrimidine derivatives to investigate their reactivity and reaction mechanisms. ijcce.ac.irwjarr.comsamipubco.com For this compound analogues, DFT could be used to model nucleophilic substitution reactions, predict the most likely site of attack, and calculate the activation barriers for different pathways. Such studies can also rationalize the observed stereoelectronic effects by quantifying the energetic consequences of steric clashes and electronic interactions in the transition state.

Table 2: Application of DFT in Mechanistic Studies of Pyrimidine Analogues

| Computational Method | Information Obtained | Relevance to this compound Analogues |

|---|---|---|

| Geometry Optimization | Stable conformations of reactants, intermediates, and products. | Determines the most stable structures and steric influences of the isopropyl group. |

| Transition State Search | Structure and energy of transition states. sumitomo-chem.co.jp | Elucidates the highest energy point of the reaction pathway and calculates activation energies. |

| Frequency Analysis | Characterization of stationary points (minima vs. transition states) and zero-point vibrational energies. | Confirms transition state structures and provides corrections to calculated energies. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital shapes, and energies. wjarr.com | Predicts chemical reactivity and sites for nucleophilic/electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, bond orders, and delocalization of electrons. wjarr.com | Quantifies the electronic effects of the chloro and isopropyl substituents. |

Single Crystal X-ray Diffraction Studies of Pyrimidinyl Compounds

Single crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional coordinates of atoms within a crystal, enabling the unambiguous determination of molecular structure, bond lengths, and bond angles. uol.denih.gov While a crystal structure for the specific compound this compound is not publicly available, extensive studies have been conducted on its close analogue, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione.

The analysis of this derivative provides critical insights into the structural behavior of the isopropyl-chloropyrimidine scaffold. The compound was synthesized and crystallized, with its structure determined by X-ray diffraction. nih.govresearchgate.net The study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govusm.my The detailed crystallographic data, which serves as a benchmark for understanding related structures, is summarized in the table below. The refinement of the crystal structure data resulted in a final R-factor of 0.040, indicating a high-quality structural determination. nih.govusm.my

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₉ClN₂O₂ nih.gov |

| Crystal system | Monoclinic nih.govusm.my |

| Space group | P2₁/c nih.govusm.my |

| a (Å) | 11.2244 (4) nih.gov |

| b (Å) | 6.8288 (3) nih.gov |

| c (Å) | 11.6641 (5) nih.gov |

| β (°) | 104.577 (2) nih.gov |

| Volume (ų) | 865.26 (6) nih.gov |

| Z | 4 nih.gov |

| Radiation type | Cu Kα nih.gov |

| Final R indices [I > 2σ(I)] | R = 0.040, wR = 0.114 nih.govusm.my |

Molecular Conformation, Chirality, and Torsion Angle Dynamics

The three-dimensional arrangement of atoms, or conformation, is crucial for a molecule's function. In the case of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the isopropyl group is oriented nearly perpendicular to the plane of the pyrimidine ring. nih.govresearchgate.net This orientation is defined by the C3–C4–C5–C7 and C3–C4–C5–C6 torsion angles, which were determined to be -70.8 (3)° and 56.0 (3)°, respectively. nih.govresearchgate.net This specific conformation is stabilized by intramolecular interactions, which will be discussed in the following section.

While this compound itself is an achiral molecule, the introduction of substituents can create a stereogenic center, leading to chiral derivatives. nih.govtandfonline.com Chirality is a key consideration in medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a molecule can exhibit vastly different pharmacological profiles. ontosight.aiacs.org The synthesis of enantioenriched pyrimidine derivatives is an active area of research, aiming to produce compounds with specific three-dimensional arrangements for optimized interaction with biological targets. nih.govontosight.ai

To understand the flexibility and accessible conformations of such molecules, computational methods like torsion angle dynamics are employed. cyana.orgstanford.edu This method simplifies molecular dynamics simulations by focusing on rotations around single bonds (torsion angles) as the primary degrees of freedom, rather than the Cartesian coordinates of every atom. cyana.orgnih.gov This approach is more efficient for exploring the conformational space of a molecule, as it eliminates high-frequency bond and angle vibrations, allowing for longer simulation time-steps and a more effective search for stable and low-energy conformers. stanford.edunih.gov

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions are the driving forces behind molecular conformation and crystal packing. In the solid state of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, both intramolecular and intermolecular forces are at play.

Intramolecular Interactions: The molecule's conformation is stabilized by internal hydrogen bonds. nih.govresearchgate.net Specifically, a C-H···O and a C-H···Cl hydrogen bond are present, forming S(6) and S(5) ring motifs, respectively. nih.govresearchgate.net These interactions lock the isopropyl group into its observed perpendicular orientation relative to the pyrimidine ring.

Intermolecular Interactions: In the crystal lattice, the dominant intermolecular forces are hydrogen bonds and π-π stacking. Two adjacent molecules are linked via a pair of N-H···O hydrogen bonds, forming an R²₂(8) dimer motif. nih.govresearchgate.net These dimers are then connected into chains by additional N-H···O and weaker C-H···O hydrogen bonds. nih.govresearchgate.netiucr.org This network of hydrogen bonds is a common feature in the crystal structures of pyrimidine derivatives, often involving N-H···N and N-H···O interactions that dictate the supramolecular assembly. nih.govnih.gov

Furthermore, the crystal structure is stabilized by a weak π-π stacking interaction between adjacent pyrimidine rings, with a reported distance of 3.6465 (10) Å. researchgate.netusm.my These stacking interactions, where aromatic rings are arranged face-to-face or offset, are crucial for the stability of many crystalline organic compounds. libretexts.org The combination of strong hydrogen bonding and weaker π-π interactions results in a stable, three-dimensional network in the crystal. usm.myiucr.org

Quantum Chemical Calculations (e.g., Ab Initio and Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of this compound. Methods like Ab Initio (such as Hartree-Fock) and particularly Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost. rsc.orgrsc.org DFT, using hybrid functionals like B3LYP combined with various basis sets (e.g., 6-311G), has proven effective in predicting the molecular structures of pyrimidine derivatives. researchgate.netelixirpublishers.com

For instance, studies on closely related compounds, such as 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester and 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, have demonstrated that geometries optimized using DFT methods are in excellent agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.netresearchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The optimized geometry is the foundation for all further computational analyses, including vibrational frequencies and electronic properties. researchgate.net

The calculated structural parameters for analogs suggest that the pyrimidine ring maintains its aromatic character, with slight distortions introduced by the chloro and isopropyl substituents. The isopropyl group, for example, is predicted to have specific torsion angles relative to the plane of the pyrimidine ring. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Chloro-Isopropyl-Pyrimidine Analog Based on data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.75 - 1.77 |

| N1-C2 | 1.37 - 1.39 | |

| C4-C5 | 1.43 - 1.45 | |

| C5-C(isopropyl) | 1.51 - 1.53 | |

| Bond Angle (°) | N1-C6-C5 | 115 - 117 |

| C4-C5-C6 | 120 - 122 | |

| Cl-C6-N1 | 116 - 118 |

Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Frontier Molecular Orbitals (FMO))

Frontier Molecular Orbitals (FMO): FMO theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). opentextbc.ca The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. scholarsresearchlibrary.com For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring, while the LUMO may also be centered on the ring, particularly on the C=N and C=C bonds. researchgate.netsci-hub.se The presence of the electron-withdrawing chlorine atom can lower the energy of the LUMO, potentially increasing the molecule's susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing charge transfers from filled (donor) NBOs to empty (acceptor) NBOs. materialsciencejournal.org

In chloro-isopropyl-pyrimidine systems, significant interactions are observed. researchgate.net These include the delocalization of electron density from the lone pairs of the nitrogen (n(N)) and chlorine (n(Cl)) atoms into the antibonding π* orbitals of the pyrimidine ring. materialsciencejournal.org These n → π* interactions contribute to the stability of the molecule and influence its electronic properties. The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org

Table 2: Key Computational Electronic Parameters for a Chloro-Isopropyl-Pyrimidine Analog Based on findings for related pyrimidine derivatives

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 eV | Electron-donating capability |

| ELUMO | -1.0 to -2.0 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and kinetic stability |

| NBO Interaction E(2) (n(N) → πring) | 20-50 kcal/mol | Ring stabilization via lone pair delocalization |

| NBO Interaction E(2) (n(Cl) → σC-C) | 5-10 kcal/mol | Stabilization from chlorine lone pair |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Predictions

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecule's surface and predicting its reactive behavior. uni-muenchen.de It illustrates the electrostatic potential experienced by a positive point charge at various locations on the van der Waals surface of the molecule. nih.gov

MEP maps are color-coded to indicate different potential values. schrodinger.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like nitrogen and oxygen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. nih.gov

Green Regions: Represent neutral or near-zero potential. nih.gov

For this compound, the MEP map is expected to show strong negative potential (red) around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them the primary sites for protonation and interaction with electrophiles. A region of negative or slightly negative potential would also be associated with the chlorine atom. Conversely, positive potential (blue) would be localized on the hydrogen atoms of the isopropyl group and any C-H bonds on the ring, indicating their susceptibility to nucleophiles. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. arxiv.orgchemrxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape, flexibility, and intermolecular interactions of this compound in a simulated environment, such as in a solvent or a crystal lattice. mdpi.com

An MD simulation would provide valuable information on:

Conformational Dynamics: The simulation can track the rotation of the isopropyl group relative to the pyrimidine ring over time, identifying the most stable conformations and the energy barriers between them.

Solvent Interactions: When simulated in a solvent like water, MD can show how solvent molecules arrange around the solute, highlighting potential hydrogen bonding sites, particularly with the ring nitrogens.

Intermolecular Interactions: In a simulation of multiple molecules, MD can model the non-covalent interactions that govern the condensed phase, such as hydrogen bonding (if applicable), dipole-dipole forces, and π–π stacking between pyrimidine rings. researchgate.net This is crucial for understanding crystal packing and bulk material properties.

While specific MD studies on this compound are not widely reported, the methodology is standard for pyrimidine derivatives to understand their behavior in biological or material science contexts. mdpi.comrsc.org

Computational Spectroscopy and Correlation with Experimental Data (e.g., Vibrational (FT-IR, FT-Raman), NMR)

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. elixirpublishers.com These calculated frequencies correspond to specific vibrational modes, such as bond stretching, bending, and torsional motions. For pyrimidine derivatives, characteristic bands include C-H stretching, C=N and C=C ring stretching, and the C-Cl stretching mode. researchgate.netnih.gov There is often a systematic overestimation of frequencies by DFT methods, which is corrected by applying a scaling factor to the calculated values, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govmdpi.com Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. researchgate.netmdpi.com The calculated chemical shifts are compared to a reference compound (like tetramethylsilane, TMS) to predict the NMR spectrum. This allows for the unambiguous assignment of experimental peaks to specific nuclei within the molecule. For this compound, calculations would predict distinct signals for the protons and carbons of the isopropyl group and the pyrimidine ring, with the electronegativity of the chlorine and nitrogen atoms significantly influencing the chemical shifts of nearby carbons and protons. researchgate.net

Table 3: Correlation of Calculated and Experimental Vibrational Frequencies for a Chloro-Isopropyl-Pyrimidine Analog Based on data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (Scaled, cm⁻¹) |

|---|---|---|---|

| N-H Stretch | ~3180 | ~3180 | ~3175 |

| C-H Stretch (isopropyl) | ~2970 | ~2970 | ~2975 |

| C=O Stretch | ~1720 | ~1725 | ~1722 |

| Pyrimidine Ring Stretch | ~1550 | ~1550 | ~1555 |

| C-Cl Stretch | ~780 | ~780 | ~785 |

Biological Activity Research (Excluding Clinical Human Trials and Safety/Adverse Effect Profiles)

The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds. The introduction of a chloro group at the 5-position and an isopropyl group at the 2-position of the pyrimidine ring creates this compound, a compound that, along with its derivatives, has been the subject of significant research interest. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can modulate its interaction with various biological targets. This section will delve into the diverse biological activities of this compound and its derivatives, focusing on preclinical research findings.

Antiviral Properties and Mechanistic Insights (e.g., HIV Integrase Inhibition)

Pyrimidine derivatives have a well-established history in antiviral drug discovery, and compounds related to this compound are no exception. usm.mynih.gov Research has shown that pyrimidine-2,4-diones, which can be synthesized from precursors like 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, exhibit antiviral activity, including against the Human Immunodeficiency Virus (HIV). usm.mynih.goviucr.org

One of the key mechanisms of anti-HIV action for certain pyrimidine derivatives is the inhibition of HIV integrase (IN). nih.gov This viral enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. nih.govmdpi.com Inhibitors of this process are known as integrase strand transfer inhibitors (INSTIs). mdpi.com Specific 3-hydroxypyrimidine-2,4-dione derivatives have been identified as inhibitors of HIV integrase. nih.gov The N-3 hydroxyl group is crucial for this activity, as it is believed to chelate the Mg2+ ions in the enzyme's active site. nih.gov Replacing this hydroxyl group with other substituents leads to a complete loss of inhibitory activity against integrase. nih.gov

Furthermore, acyclic pyrimidine nucleosides with a 5-chloro substitution have demonstrated potent and selective antiviral activity against both wild-type duck Hepatitis B Virus (HBV) and human HBV-containing cells in in-vitro assays. acs.org

Anticancer Potential and Molecular Targets (e.g., DNA Synthesis Enzyme Inhibition)

The anticancer potential of pyrimidine derivatives is a significant area of research. ontosight.aigsconlinepress.com These compounds can interfere with fundamental cellular processes in cancer cells, such as DNA synthesis. The ability of certain pyrimidine derivatives to inhibit enzymes involved in DNA synthesis positions them as potential candidates for anticancer therapies. biosynth.com For instance, some pyrimidine derivatives have been investigated for their ability to inhibit thymidine (B127349) phosphorylase, an enzyme involved in the regulation of DNA synthesis. biosynth.com

The cytotoxicity of some anticancer drugs is linked to their incorporation into DNA and the inhibition of DNA synthesis. nih.gov This can occur through the inhibition of ribonucleotide reductase or DNA polymerases. nih.gov The pyrimidine heterocycle is a core component of nucleobases, and its derivatives can act as antimetabolites, interfering with nucleic acid synthesis and function. science.gov

Moreover, pyrazolo[1,5-a]pyrimidine (B1248293) analogs have been designed and evaluated for their anticancer properties. gsconlinepress.com The introduction of different substituents on the pyrimidine core can significantly influence their cytotoxic properties. nih.gov For example, the presence of halogen-substituted aromatic acids has been shown to improve the anticancer activity of certain pyrazolopyrimidine derivatives. nih.gov

Anti-inflammatory Mechanisms and Mediator Modulation (e.g., PGE2, COX Enzymes)

Derivatives of pyrimidine have shown promise as anti-inflammatory agents by modulating key inflammatory mediators. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at sites of inflammation. nih.gov By suppressing COX-2 activity, these compounds can reduce the production of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation and pain.

Studies have indicated that certain pyrimidine derivatives can exhibit stronger COX-2 inhibition than standard anti-inflammatory drugs. The combination of a pyridodipyrimidinone scaffold with other structural features in a single molecule has been explored to design potent anti-inflammatory agents. nih.gov Furthermore, some isatin (B1672199) derivatives have demonstrated anti-inflammatory effects by reducing edema, vascular permeability, and cell migration in preclinical models. bjournal.org

The anti-inflammatory activity of these compounds is often linked to their ability to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α). sioc-journal.cn

Antimicrobial Activities and Cellular Processes Interference

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. ontosight.aibhu.ac.in The introduction of a chlorine atom to the pyrimidine ring can enhance these antibacterial properties. For example, Schiff bases synthesized from 5-Chloro-Isopropyl Benzaldehyde have been evaluated for their antimicrobial potential against various strains of gram-positive and gram-negative bacteria. bhu.ac.in

The mechanism of antimicrobial action often involves targeting essential cellular processes in pathogens, such as nucleic acid synthesis. Some pyrimidine derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netjmb.or.kr For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) not only exhibits antimicrobial activity against MRSA but also prevents biofilm formation. jmb.or.kr

Furthermore, certain sulfonamide derivatives containing a 5-chloro-2-hydroxybenzaldehyde scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some mycobacterial strains. nih.gov The specific substitutions on the pyrimidine ring play a crucial role in determining the potency and spectrum of antimicrobial activity. nih.gov

Other Biological System Modulations and Interaction Profiles (e.g., 5-HT4 Receptor Partial Agonism, Anti-Ulcer Activity in Preclinical Models)

Beyond the aforementioned activities, derivatives of this compound have been found to modulate other biological systems. For instance, certain 4-piperidino-substituted pyrimidine derivatives have been shown to act as antagonists of the 5-HT₂B serotonin (B10506) receptor.

In the realm of gastrointestinal research, some dihydropyrimidinone derivatives linked to a piperidine (B6355638) moiety have been evaluated for their anti-ulcer activity in preclinical models. nih.gov These compounds have been shown to inhibit the formation of gastric ulcers and increase the secretion of gastric mucin. nih.gov Various in-vivo models, such as ethanol-induced and acetic acid-induced ulcer models, are used to assess the anti-ulcer potential of new compounds. nih.govaustinpublishinggroup.comresearchgate.net The cytoprotective and anti-secretory activities of these derivatives are key aspects of their anti-ulcer effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Rational Design in Medicinal Chemistry Research

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. gardp.orgnih.gov SAR studies on pyrimidine derivatives aim to understand how different substituents on the pyrimidine ring influence their biological activity. gardp.orgmdpi.comresearchgate.netnih.gov

For example, in the context of anti-HIV agents, SAR studies on 3-hydroxypyrimidine-2,4-diones revealed that the N-3 hydroxyl group is essential for HIV integrase inhibition. nih.gov Similarly, for anticancer pyrazolopyrimidine derivatives, the introduction of halogen-substituted aromatic acids was found to significantly enhance their cytotoxic activity. nih.gov

The rational design of novel compounds often involves computational methods like molecular docking to predict the binding affinity of a molecule to its target protein. researchgate.net This approach, combined with SAR data, allows medicinal chemists to design new molecules with improved biological activity. gardp.orgnih.gov For instance, the design of selective inhibitors for enzymes like phosphodiesterase 8A (PDE8A) has been guided by structure-based design targeting specific amino acid residues in the enzyme's binding pocket. nih.gov

By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers can develop a deeper understanding of the pharmacophore—the essential structural features required for a molecule's activity. This knowledge is crucial for optimizing lead compounds into effective therapeutic agents.

Systematic Structural Modification and Activity Assessment

The exploration of pyrimidine derivatives in agrochemical research heavily relies on systematic structural modification to establish clear Structure-Activity Relationships (SAR). This process involves altering substituents on the pyrimidine core and evaluating the resulting impact on herbicidal efficacy. The goal is to identify which chemical groups at specific positions enhance activity against target weeds while minimizing effects on crops.

Research into pyrimidine-based compounds demonstrates that even minor structural changes can significantly influence biological activity. For instance, in a series of 5-acylbarbituric acid derivatives featuring a pyrimidinedione moiety, the nature and position of substituents on an attached benzene (B151609) ring played a critical role in herbicidal activity. The introduction of a chlorine atom at one position and a fluorine atom at another resulted in the highest efficacy. mdpi.com This highlights a common strategy: using a lead compound as a starting point and systematically introducing different functional groups to optimize performance. mdpi.com

A study on novel thiourea compounds containing aromatic-substituted pyrimidines found that specific derivatives, such as compounds 4d and 4f, exhibited high inhibition rates on the root growth of weeds like Digitaria adscendens. nih.gov The preliminary SAR analysis from this study provides a foundation for future modifications to enhance potency. Similarly, the development of pyrimidine–biphenyl hybrids as acetohydroxyacid synthase (AHAS) inhibitors showed that modifications at the R¹ and R² positions on the core structure could significantly increase interactions with the target enzyme. acs.org

The following table summarizes the herbicidal activity of selected pyrimidine derivatives, illustrating the impact of structural modifications.

| Compound ID | Target Weed | Activity/Inhibition Rate | Concentration | Source |

| BA-II-2 | 14 of 16 tested weed species | >80% inhibition | 18.8 g ha⁻¹ | mdpi.com |

| BA-III-2 | 13 of 16 tested weed species | >80% inhibition | 18.8 g ha⁻¹ | mdpi.com |

| 4d | Brassica napus L. (root growth) | 81.5% inhibition | 100 mg L⁻¹ | researchgate.netnih.gov |

| 4d | Digitaria adscendens | Good herbicidal activity | 100 mg L⁻¹ | researchgate.netnih.gov |

| 4f | Digitaria adscendens (root growth) | 81% inhibition | 100 mg L⁻¹ | nih.gov |

| 4bb | Arabidopsis thaliana AHAS | Kᵢ = 0.02 µM | N/A | acs.org |

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique crucial for modern agrochemical design. It predicts how a small molecule (a ligand, such as a pyrimidine derivative) binds to the active site of a target protein (a receptor), such as a vital plant enzyme. nih.govnih.gov This method helps researchers understand the mechanism of action at a molecular level and prioritize which derivatives to synthesize and test, saving time and resources. nih.govmdpi.com

In the context of pyrimidine-based herbicides, molecular docking has been used to evaluate potential interactions with target enzymes like acetohydroxyacid synthase (AHAS) and protoporphyrinogen (B1215707) IX oxidase (PPO). mdpi.comnih.gov For a series of novel pyrimidine thiourea compounds, docking studies with yeast AHAS were performed to predict the binding modes and rationalize the observed herbicidal activity. nih.gov The results of such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the herbicide molecule and the amino acid residues in the enzyme's active site. ekb.eg

Similarly, for 5-acylbarbituric acid derivatives, molecular docking suggested that the most active compounds likely function as PPO inhibitors. mdpi.com The ability of these computational models to predict the binding affinity and orientation of a ligand within a receptor's binding site is a powerful tool for optimizing lead compounds. nih.gov A successful docking prediction can guide the rational design of new derivatives with improved potency and selectivity. nih.gov

The following table details predicted interactions from molecular docking studies of pyrimidine derivatives with their target receptors.

| Ligand Class | Target Receptor | Predicted Mechanism/Interaction | Significance | Source |

| Pyrimidine thiourea derivatives | Acetohydroxyacid synthase (AHAS) | Inhibition of the enzyme through binding at the active site. | Evaluates the potential herbicidal mechanism. | nih.gov |

| 5-Acylbarbituric acid derivatives | Protoporphyrinogen IX oxidase (PPO) | Functions as a PPO inhibitor. | Suggests the molecular mode of action. | mdpi.com |

| Pyrimidine–biphenyl hybrids | Arabidopsis thaliana AHAS (AtAHAS) | Strong inhibitory activities, with some potencies better than commercial controls. | Increased interactions with the enzyme due to specific substituents. | acs.org |

Principles of Lead Compound Identification and Optimization

The discovery of a new agrochemical often begins with the identification of a "lead compound"—a molecule that shows promising, albeit not perfect, biological activity. mdpi.com The pyrimidine scaffold is an excellent starting point for developing kinase inhibitors and other bioactive molecules due to its versatility and ability to form key interactions with biological targets. nih.govnih.gov Optimization is the subsequent process of chemically modifying this lead to enhance its desired properties, such as potency and selectivity, while minimizing undesirable ones. rsc.org

One common strategy is "scaffold hopping," where the core structure of a known active molecule is replaced with a different one that maintains the key spatial arrangement of functional groups. A series of pyrimidine–biphenyl hybrids were designed using this strategy to discover novel AHAS inhibitors. acs.org Another powerful approach is the substructure splicing strategy, where fragments of different active molecules are combined. This was used to create 5-acylbarbituric acid derivatives, which were then further optimized by modifying the pyrimidinedione moiety. mdpi.com

The optimization process is iterative, guided by Structure-Activity Relationship (SAR) studies and computational tools like molecular docking. rsc.orgresearchgate.net For example, after identifying an initial hit from a screening campaign, researchers synthesized a library of related diaminopyrimidine compounds, systematically varying substituents at different positions to improve potency against the target, Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3). acs.org This systematic approach, pairing synthesis with biological evaluation, allows for the refinement of the lead compound into a viable product candidate. nih.govnih.gov

Agrochemical Applications and Herbicide Development

Derivatives of this compound are primarily explored for their potential in agriculture as herbicides and plant growth regulators. Their effectiveness stems from their ability to interfere with essential biological processes in plants. thepharmajournal.comresearchgate.net

Selective Herbicide Potential

A key goal in herbicide development is selectivity: the ability to control weeds without harming the desired crop. oregonstate.edu Pyrimidine derivatives have shown significant promise in this area. For example, in greenhouse evaluations, the compound BA-III-2, a 5-acylbarbituric acid derivative, displayed excellent herbicidal activity against a broad spectrum of weeds while being safe for use in wheat (Triticum aestivum) at certain application rates. mdpi.com This crop safety is a critical factor for a commercially viable herbicide.

The basis for selectivity can be metabolic. Some plant species may be able to metabolize the herbicide into an inactive compound, rendering them resistant, while weed species cannot. nih.gov Studies on chlorsulfuron (B1668881) derivatives containing pyrimidine rings found that while they maintained high herbicidal activity, certain analogs exhibited good crop safety for both wheat and corn. nih.gov The search for selective herbicides often involves screening compounds against a panel of both crop and weed species to identify candidates with the desired activity spectrum. mdpi.comnih.gov

Plant Growth Regulation Studies

Beyond their lethal effects as herbicides, some chemical compounds can act as Plant Growth Regulators (PGRs), modifying plant growth and development in beneficial ways. nih.govnih.gov These effects can include controlling stem elongation, increasing branching, or manipulating flowering. researchgate.net

Certain pyrimidine derivatives have been studied for their growth-regulating activities. For instance, Methyur, the sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine, was studied for its effect on the growth and productivity of sunflowers. researchgate.net When applied to seeds before planting, Methyur was found to increase morphological parameters like shoot and root length, as well as the fresh weight of the plant, demonstrating a positive growth-regulating effect. researchgate.net The application of PGRs can be a valuable tool in agriculture to optimize crop architecture and enhance yield. nih.govsciencepublishinggroup.com

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Synthetic Methodologies for Pyrimidinyl Compounds

The synthesis of pyrimidine (B1678525) derivatives is continuously evolving, with new methods offering greater efficiency, selectivity, and diversity. Future research on 5-chloro-2-isopropylpyrimidine could benefit from these advancements.

Catalytic Methods: The development of novel catalysts is a key area of innovation. For instance, metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of pyrimidine rings. Future synthetic routes for derivatives of this compound could employ catalysts like palladium, copper, or nickel to introduce a wide range of substituents at various positions on the pyrimidine core, leading to the creation of novel chemical entities with potentially enhanced biological activities. The use of β-cyclodextrin (β-CD) as a recyclable and non-toxic catalyst in aqueous media for the synthesis of pyrimidine derivatives represents a green and economically viable approach. mdpi.com Similarly, zirconium-mediated synthesis and copper-catalyzed cyclization of ketones with nitriles offer alternative strategies for creating polysubstituted pyrimidines. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govnih.govafricacommons.net Applying flow chemistry to the synthesis of this compound and its analogs could lead to more efficient and reproducible production processes. nih.govnih.gov This methodology is particularly well-suited for multi-step syntheses, allowing for the telescoping of reaction sequences without the need for isolating intermediates. nih.gov

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial parts of all the reactants, are highly efficient for generating molecular diversity. mdpi.com The application of MCRs to the synthesis of complex pyrimidine-based scaffolds starting from simple precursors could rapidly generate libraries of compounds for biological screening. For example, a ZnCl2-catalyzed three-component coupling reaction has been used for the synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

| Synthetic Innovation | Potential Application to this compound | Key Advantages |

| Novel Catalysts | Functionalization of the pyrimidine ring | Higher yields, greater selectivity, access to novel derivatives |

| Flow Chemistry | Scalable and efficient production | Improved safety, reproducibility, and process control |

| Multi-component Reactions | Rapid generation of diverse compound libraries | High atom economy, operational simplicity, reduced waste |

Advanced Computational and Data-Driven Approaches in Chemical Biology

Computational chemistry and data science are revolutionizing drug discovery and chemical biology. These approaches can be powerfully applied to investigate this compound.

In Silico Screening and Molecular Docking: Virtual screening of large compound libraries against biological targets is a cornerstone of modern drug discovery. nih.gov Molecular docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various proteins, such as kinases, proteases, or receptors. iosrjournals.org This can help to identify potential biological targets and prioritize compounds for experimental testing. For instance, in silico studies have been used to investigate pyrimidine-coumarin hybrids as potential COX inhibitors. iosrjournals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that relates the chemical structure of a compound to its biological activity. atomwise.com By developing QSAR models for a series of pyrimidine derivatives, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. Machine learning algorithms are increasingly being used to build sophisticated QSAR models that can handle large and complex datasets. atomwise.com

Machine Learning and Artificial Intelligence (AI): The integration of machine learning in pharmaceutical research is accelerating the entire drug discovery pipeline, from target identification to lead optimization. rsc.orgnih.govyoutube.com AI models can be trained on vast amounts of chemical and biological data to predict a compound's properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. youtube.com Applying these tools to this compound could help to assess its drug-likeness and identify potential liabilities early in the development process.

| Computational Approach | Application to this compound | Potential Outcomes |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential therapeutic targets, understanding of binding mechanisms |

| QSAR Modeling | Prediction of biological activity | Design of more potent and selective derivatives |

| Machine Learning/AI | Prediction of ADMET properties | Early assessment of drug-likeness and potential toxicity |

Exploration of Novel Bioactivities and Therapeutic Avenues

The pyrimidine scaffold is a common feature in many biologically active compounds, and this compound represents a promising starting point for the discovery of new therapeutic agents. orientjchem.orgjuniperpublishers.compharmatutor.org

Antimicrobial Activity: Given that many pyrimidine derivatives exhibit antibacterial and antifungal properties, this compound and its analogs should be screened against a panel of pathogenic microorganisms. orientjchem.orgjuniperpublishers.comnih.gov The presence of the chloro and isopropyl substituents may confer unique activity profiles. For example, Schiff bases derived from 5-chloro-salicylaldehyde have shown antimicrobial activity. nih.gov

Anticancer Potential: A significant number of anticancer drugs contain a pyrimidine core. orientjchem.orgpharmatutor.org Fused pyrimidine derivatives, in particular, have been reported to possess potent anticancer activity against various cell lines. tandfonline.com Future research could involve synthesizing derivatives of this compound and evaluating their cytotoxicity against a range of cancer cell lines. Mechanistic studies could then be undertaken to identify the molecular targets and pathways involved. For example, some pyridopyrimidines have shown promise as CDK4/6 inhibitors for breast cancer treatment. nih.gov

Other Therapeutic Areas: The versatility of the pyrimidine scaffold means that derivatives of this compound could have applications in a wide range of therapeutic areas, including as anti-inflammatory, antiviral, and cardiovascular agents. orientjchem.orgpharmatutor.org High-throughput screening of this compound and its derivatives against diverse biological targets could uncover unexpected and valuable bioactivities.

| Potential Bioactivity | Rationale | Research Direction |

| Antimicrobial | Pyrimidine derivatives are known to have antibacterial and antifungal properties. orientjchem.orgjuniperpublishers.comnih.gov | Screening against a panel of pathogenic bacteria and fungi. |

| Anticancer | The pyrimidine scaffold is present in many anticancer drugs. orientjchem.orgpharmatutor.org | Cytotoxicity screening against various cancer cell lines and mechanistic studies. |

| Anti-inflammatory | Certain pyrimidine derivatives exhibit anti-inflammatory effects. orientjchem.orgpharmatutor.org | Evaluation in cellular and animal models of inflammation. |

| Antiviral | Some pyrimidine nucleoside analogs have shown significant antiviral activity. nih.gov | Screening against a range of viruses. |

Development of Sustainable and Green Synthesis Protocols

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.infrontiersin.orgresearchgate.net

Solvent-Free and Microwave-Assisted Synthesis: The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical synthesis. Developing solvent-free or aqueous-based synthetic routes for this compound would be a significant step towards a greener process. rasayanjournal.co.in Microwave-assisted synthesis can often reduce reaction times, increase yields, and minimize the use of solvents. rasayanjournal.co.inresearchgate.net

Use of Renewable Feedstocks and Catalysts: Future research could explore the use of renewable starting materials for the synthesis of the pyrimidine ring. Additionally, the development of recyclable and biodegradable catalysts can further enhance the sustainability of the synthetic process. frontiersin.org

Mechanochemistry: Ball milling is a mechanochemical technique that allows for solvent-free reactions to be carried out by grinding reactants together. tandfonline.comunigoa.ac.in This method is often more energy-efficient and produces less waste than traditional solvent-based methods. tandfonline.com Exploring the use of ball milling for the synthesis of this compound could offer a more sustainable alternative to current methods. unigoa.ac.in

| Green Chemistry Approach | Application to this compound Synthesis | Environmental Benefits |

| Solvent-Free/Aqueous Synthesis | Reducing or eliminating the use of hazardous organic solvents | Reduced pollution and waste |

| Microwave-Assisted Synthesis | Accelerating reactions and improving energy efficiency | Shorter reaction times, higher yields, less energy consumption |

| Renewable Feedstocks/Catalysts | Using sustainable starting materials and catalysts | Reduced reliance on fossil fuels, less toxic waste |

| Mechanochemistry (Ball Milling) | Performing reactions in the solid state without solvents | Reduced solvent use, lower energy consumption, less waste |

Q & A

What are the key considerations for designing a reproducible synthesis protocol for 5-chloro-2-isopropylpyrimidine?

Basic Research Question

A robust synthesis protocol must address purity optimization, reaction kinetics, and safety. Begin by selecting halogenation agents (e.g., POCl₃ or SOCl₂) for introducing the chloro group at position 5, and confirm the isopropyl substitution pattern via alkylation or nucleophilic substitution . Document reaction conditions (temperature, solvent polarity, catalyst) and validate reproducibility across ≥3 independent trials. Include purity checks via HPLC (>95%) and NMR (e.g., absence of residual solvents like DMF) . For hazardous byproducts (e.g., HCl gas), implement fume hood protocols and waste segregation per EPA guidelines .

How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Advanced Research Question

Discrepancies in NMR shifts often arise from solvent effects, tautomerism, or impurities. Methodologically:

- Compare data in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., pyrimidine ring proton exchange) .

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm structural assignments .

- Replicate conflicting studies under identical conditions to isolate experimental variables .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict reactive sites . Key steps:

Optimize the geometry of the compound and its transition states.

Calculate electrostatic potential maps to identify electrophilic centers (Cl at C5 is highly reactive).

Simulate reaction pathways with explicit solvent models (e.g., PCM for DMSO) to assess solvent effects on activation energy .

Validate predictions experimentally via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .

How should researchers address conflicting biological activity data for this compound in enzyme inhibition assays?

Advanced Research Question

Contradictions may stem from assay conditions (pH, co-solvents) or enzyme isoforms. Mitigate via:

- Standardize assay buffers (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) and validate enzyme activity controls.

- Test against recombinant vs. native enzyme isoforms to identify isoform-specific effects.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of fluorescence/colorimetric artifacts .

- Apply statistical rigor (e.g., Grubbs’ test for outliers) and report confidence intervals for IC₅₀ values .

What are the best practices for characterizing the stability of this compound under varying storage conditions?

Basic Research Question

Design a stability study with controlled variables:

- Temperature: Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.

- Humidity: Use desiccators with silica gel (0% RH) vs. saturated salt solutions (e.g., 75% RH).

- Light exposure: Compare amber vs. clear vials under UV/visible light.

Analyze degradation products via LC-MS/MS and quantify parent compound loss using a validated calibration curve (R² > 0.99). Report degradation kinetics (zero vs. first-order) .

How can the environmental impact of this compound synthesis be minimized without compromising yield?

Advanced Research Question

Adopt green chemistry principles:

- Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Use catalytic methods (e.g., Pd/C for dehalogenation) to reduce stoichiometric waste.